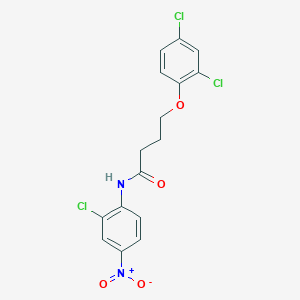![molecular formula C19H21ClN2O2S B4890583 4-butoxy-N-{[(3-chloro-4-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B4890583.png)
4-butoxy-N-{[(3-chloro-4-methylphenyl)amino]carbonothioyl}benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-butoxy-N-{[(3-chloro-4-methylphenyl)amino]carbonothioyl}benzamide, also known as CMY-4, is a synthetic compound that belongs to the carbapenem class of antibiotics. It was first synthesized in the early 2000s and has since been studied extensively for its potential use as a broad-spectrum antibiotic.
Wirkmechanismus
The mechanism of action of 4-butoxy-N-{[(3-chloro-4-methylphenyl)amino]carbonothioyl}benzamide is similar to that of other carbapenems. It works by inhibiting bacterial cell wall synthesis, leading to cell death. It also has the ability to penetrate bacterial cell membranes, allowing it to target intracellular pathogens.
Biochemical and Physiological Effects:
4-butoxy-N-{[(3-chloro-4-methylphenyl)amino]carbonothioyl}benzamide has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of a number of bacterial species, including those that are resistant to other antibiotics. It has also been shown to have low toxicity in animal studies, suggesting that it may be safe for use in humans.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4-butoxy-N-{[(3-chloro-4-methylphenyl)amino]carbonothioyl}benzamide is its broad-spectrum activity, which makes it a potentially useful antibiotic for a wide range of infections. However, one of the limitations of 4-butoxy-N-{[(3-chloro-4-methylphenyl)amino]carbonothioyl}benzamide is that it may be less effective against certain bacterial species, such as those that produce extended-spectrum beta-lactamases (ESBLs).
Zukünftige Richtungen
There are a number of potential future directions for research on 4-butoxy-N-{[(3-chloro-4-methylphenyl)amino]carbonothioyl}benzamide. One area of interest is the development of new formulations or delivery methods that may improve its effectiveness or reduce its toxicity. Another area of interest is the study of the mechanisms underlying bacterial resistance to 4-butoxy-N-{[(3-chloro-4-methylphenyl)amino]carbonothioyl}benzamide, which may help to inform the development of new antibiotics. Finally, there is interest in the use of 4-butoxy-N-{[(3-chloro-4-methylphenyl)amino]carbonothioyl}benzamide as a tool for studying bacterial physiology and metabolism, which may provide insights into the basic biology of these organisms.
Synthesemethoden
The synthesis of 4-butoxy-N-{[(3-chloro-4-methylphenyl)amino]carbonothioyl}benzamide involves the reaction of 3-chloro-4-methylaniline with butyl isocyanate to form the corresponding urea derivative. This is then reacted with carbon disulfide to form the thioamide intermediate, which is then coupled with 4-aminobenzoyl chloride to form the final product.
Wissenschaftliche Forschungsanwendungen
4-butoxy-N-{[(3-chloro-4-methylphenyl)amino]carbonothioyl}benzamide has been extensively studied for its potential use as an antibiotic due to its broad-spectrum activity against both gram-positive and gram-negative bacteria. It has been shown to be effective against a number of clinically important pathogens, including Escherichia coli, Klebsiella pneumoniae, and Pseudomonas aeruginosa.
Eigenschaften
IUPAC Name |
4-butoxy-N-[(3-chloro-4-methylphenyl)carbamothioyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O2S/c1-3-4-11-24-16-9-6-14(7-10-16)18(23)22-19(25)21-15-8-5-13(2)17(20)12-15/h5-10,12H,3-4,11H2,1-2H3,(H2,21,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYMNAJOEJKSECR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC(=C(C=C2)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-butoxy-N-[(3-chloro-4-methylphenyl)carbamothioyl]benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(3-acetylphenyl)-11-chloro-7-(trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-10-carboxamide](/img/structure/B4890520.png)
![2-[(3-cyano-5,6,7,8-tetrahydro-2-quinolinyl)thio]-N,N-diethylacetamide](/img/structure/B4890521.png)
![ethyl 4-{[N-(4-chlorobenzyl)-N-(methylsulfonyl)glycyl]amino}benzoate](/img/structure/B4890531.png)
![4-(octyloxy)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4890544.png)
![4-methoxy-N-{[4-(2-methylphenyl)-3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-1-yl]methyl}benzamide](/img/structure/B4890552.png)

![4-allyl-1-[2-(3-chlorophenoxy)ethoxy]-2-methoxybenzene](/img/structure/B4890559.png)
![5-{[5-(4-chlorophenyl)-2-furyl]methylene}-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4890571.png)


![N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]-4-methoxybenzamide](/img/structure/B4890587.png)
![6-chloro-3,4-dimethyl-7-[(3-methyl-2-buten-1-yl)oxy]-2H-chromen-2-one](/img/structure/B4890588.png)
